molecular formula C10H13NO3S B12809314 [(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid CAS No. 6625-71-4

[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid

Cat. No.: B12809314
CAS No.: 6625-71-4
M. Wt: 227.28 g/mol
InChI Key: AYDGDKCDEGSSFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodiphenyl sulfone typically involves the nitration of diphenyl sulfone. The reaction is carried out by treating diphenyl sulfone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 2-Nitrodiphenyl sulfone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Nitrodiphenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives of diphenyl sulfone.

    Substitution: Halogenated diphenyl sulfone compounds.

Scientific Research Applications

2-Nitrodiphenyl sulfone has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitrodiphenyl sulfone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl sulfone: The parent compound without the nitro group.

    4-Nitrodiphenyl sulfone: A positional isomer with the nitro group at a different position.

    Amino diphenyl sulfone: A reduced form with an amino group instead of a nitro group.

Uniqueness

2-Nitrodiphenyl sulfone is unique due to the presence of both nitro and sulfonyl groups, which impart distinct chemical reactivity and potential biological activities. Its specific structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

6625-71-4

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-(2-amino-5-ethoxyphenyl)sulfanylacetic acid

InChI

InChI=1S/C10H13NO3S/c1-2-14-7-3-4-8(11)9(5-7)15-6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13)

InChI Key

AYDGDKCDEGSSFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)SCC(=O)O

Origin of Product

United States

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